
9-Ethylheptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-Ethylheptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate” is a complex organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure suggests it could be involved in multiple chemical reactions due to the presence of various functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9-Ethylheptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate” would likely involve multiple steps, including:
Alkylation: Introduction of the ethyl group to the heptadecan-9-yl chain.
Esterification: Formation of the ester bond between the carboxylic acid and the alcohol group.
Amidation: Formation of the amide bond between the amino group and the carboxylic acid.
Industrial Production Methods
Industrial production might involve:
Batch Processing: For small-scale production, batch reactors could be used.
Continuous Flow Processing: For large-scale production, continuous flow reactors might be more efficient.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Nucleophilic substitution reactions might occur at the ester and amide bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for esterification and amidation reactions.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted esters and amides.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Polymer Science: Potential use in the synthesis of novel polymers.
Biology
Drug Development: Possible applications in the development of new pharmaceuticals.
Bioconjugation: Use in the conjugation of biomolecules for research purposes.
Medicine
Therapeutics: Potential use in the treatment of diseases due to its unique structure.
Diagnostics: Use in diagnostic assays and imaging.
Industry
Materials Science: Applications in the development of new materials with unique properties.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action would depend on the specific application:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways Involved: Could involve various biochemical pathways depending on the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Ethylheptadecan-9-yl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate
- 9-Ethylheptadecan-9-yl 8-((2-hydroxyethyl)(8-(decyloxy)-8-oxooctyl)amino)octanoate
Uniqueness
- Functional Groups : The presence of specific functional groups such as the nonyloxy group.
- Reactivity : Unique reactivity patterns due to the combination of functional groups.
Propriétés
Formule moléculaire |
C46H91NO5 |
|---|---|
Poids moléculaire |
738.2 g/mol |
Nom IUPAC |
nonyl 8-[[8-(9-ethylheptadecan-9-yloxy)-8-oxooctyl]-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-12-15-18-27-34-43-51-44(49)35-28-21-19-25-32-39-47(41-42-48)40-33-26-20-22-29-36-45(50)52-46(8-4,37-30-23-16-13-10-6-2)38-31-24-17-14-11-7-3/h48H,5-43H2,1-4H3 |
Clé InChI |
SCIKJEMWXOBNDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CC)(CCCCCCCC)CCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


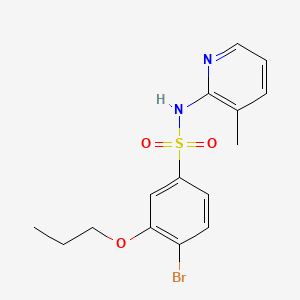
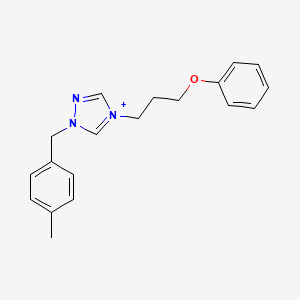
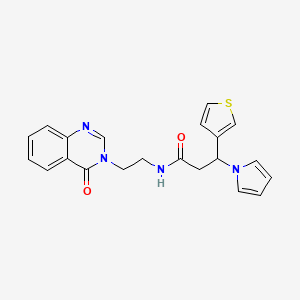

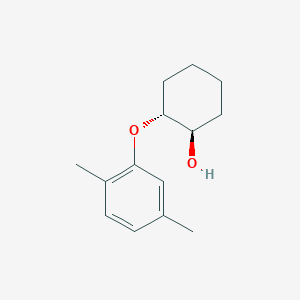

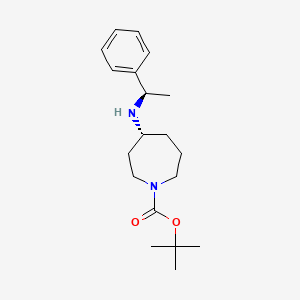
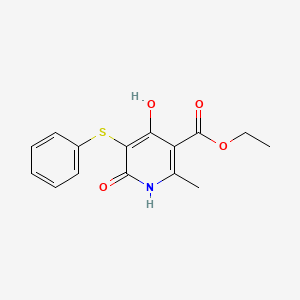
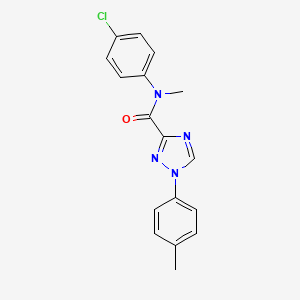
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide](/img/structure/B13366372.png)
![Methyl 4-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B13366383.png)
![3-(1-Methyl-4-piperidinyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366396.png)
![6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366397.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B13366401.png)
